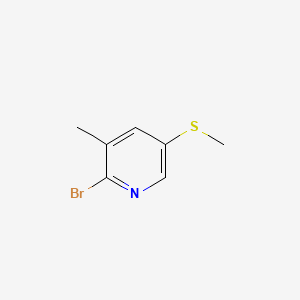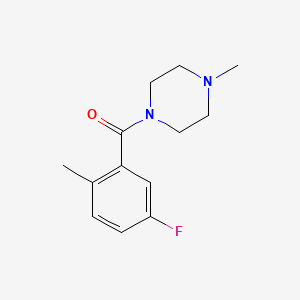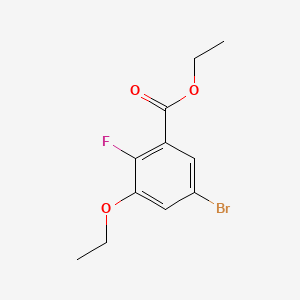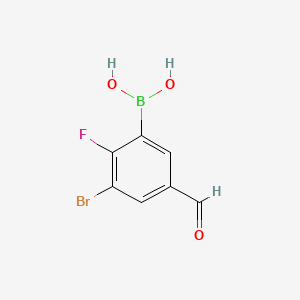
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine, fluorine, and formyl groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-5-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of arylboronic acids, including this compound, often employs continuous flow processes to handle organolithium chemistry on a multigram scale. This method involves halogen-lithium exchange followed by electrophilic quenching with a boron source . The continuous flow setup allows for high throughput and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or triethylamine, used to facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Bromo-2-fluoro-5-formylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the biaryl product . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formylphenylboronic Acid: Similar structure but lacks the bromine and fluorine substituents.
4-Formylphenylboronic Acid: Similar structure but with the formyl group in a different position.
3-Bromo-5-fluoro-2-methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
(3-Bromo-2-fluoro-5-formylphenyl)boronic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The formyl group also adds to its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C7H5BBrFO3 |
|---|---|
Poids moléculaire |
246.83 g/mol |
Nom IUPAC |
(3-bromo-2-fluoro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BBrFO3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3,12-13H |
Clé InChI |
ARAHEUZKZQSFKV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1F)Br)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)

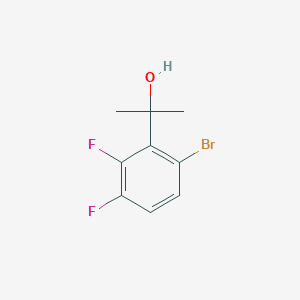
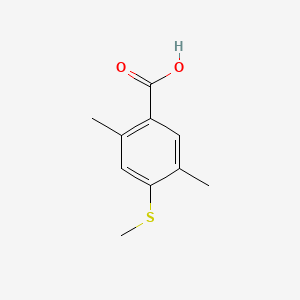

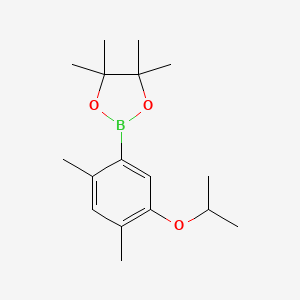
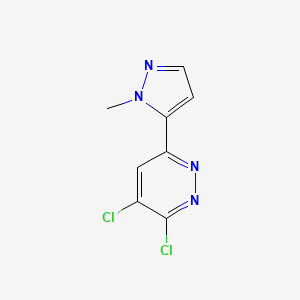
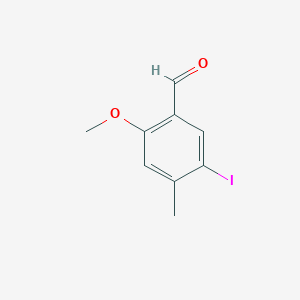
![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
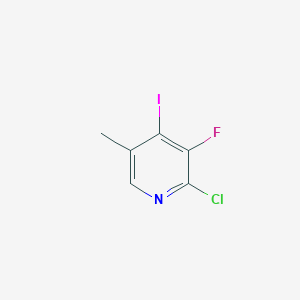
![(R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid](/img/structure/B14028100.png)
